Deamino-alpha-keto-demethylphosphinothricin
Overview
Description
Deamino-alpha-keto-demethylphosphinothricin is a chemical compound with the molecular formula C4H6O5P+ It is an oxo carboxylic acid and is known for its unique structure, which includes a phosphonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deamino-alpha-keto-demethylphosphinothricin typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a carboxylic acid derivative with a phosphonium salt in the presence of a suitable base. The reaction conditions often include:
- Temperature: Typically maintained at room temperature to 50°C.
- Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
- Reaction Time: The reaction is usually allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include:
- Continuous monitoring of reaction parameters such as temperature, pH, and concentration.
- Use of automated systems to control the addition of reactants and removal of by-products.
- Purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Deamino-alpha-keto-demethylphosphinothricin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The phosphonium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield carboxylic acids or phosphine oxides.
- Reduction may produce phosphines or alcohols.
- Substitution reactions can result in the formation of various substituted phosphonium compounds.
Scientific Research Applications
Deamino-alpha-keto-demethylphosphinothricin has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Deamino-alpha-keto-demethylphosphinothricin exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonium group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
(3-Carboxy-3-oxopropyl)phosphonic acid: Similar structure but lacks the hydroxy group.
(3-Carboxy-3-oxopropyl)phosphine oxide: Contains a phosphine oxide group instead of a phosphonium group.
(3-Carboxy-3-oxopropyl)phosphine: Contains a phosphine group instead of a phosphonium group.
Uniqueness
Deamino-alpha-keto-demethylphosphinothricin is unique due to the presence of both a carboxylic acid and a hydroxy group in conjunction with a phosphonium group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(3-carboxy-3-oxopropyl)-hydroxy-oxophosphanium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5O5P/c5-3(4(6)7)1-2-10(8)9/h1-2H2,(H-,6,7,8,9)/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMBCCSSVNXUIL-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[P+](=O)O)C(=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5P+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563124 | |
Record name | (3-Carboxy-3-oxopropyl)(hydroxy)oxophosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90183-59-8 | |
Record name | (3-Carboxy-3-oxopropyl)(hydroxy)oxophosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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